Aplykurodinone B

Description

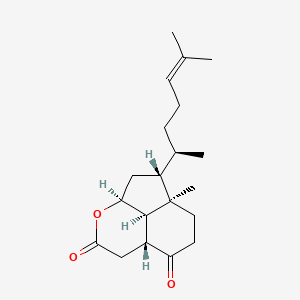

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1R,2R,4S,8R,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |

InChI |

InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14+,15-,17+,19+,20-/m1/s1 |

InChI Key |

LILRNUJDHJYEPR-QVTYOBMESA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@@H]3CC(=O)O2)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |

Synonyms |

3-epi-aplykurodinone B aplykurodinone B |

Origin of Product |

United States |

Natural Occurrence and Isolation Research

Marine Biological Sources of Aplykurodinone B and Related Degraded Sterols

Degraded sterols, including aplykurodinone B, are characterized by a modified steroid nucleus, often resulting from oxidative degradation. mdpi.com A key structural feature in some of these compounds, such as the aplykurodins, is the presence of a cis-hydrindane (B1200222) skeleton. mdpi.com

Aplysia fasciata

Aplysia fasciata, a sea hare found in the Mediterranean and Atlantic, has been identified as a source of aplykurodinone B. nih.govnih.govacs.orgresearchgate.net Early studies on the external parts of A. fasciata collected in the Bay of Naples, Italy, led to the isolation of aplykurodinone B alongside 4-acetylaplykurodin B, both characterized as ichthyotoxic lactones. mdpi.comnih.govacs.org Later investigations of A. fasciata from the coast of Spain also yielded aplykurodinone B, in addition to aplykurodin B and the related compound 3-epi-aplykurodinone B. acs.orgresearchgate.netresearchgate.net

Aplysia kurodai

Aplysia kurodai, a sea hare distributed in the coasts of Northeast Asia, is known to contain degraded sterols, including the aplykurodins. nih.govmdpi.comsemanticscholar.org While aplykurodinone B itself is primarily associated with A. fasciata, related degraded sterols, such as aplykurodin A and aplykurodin B, were first isolated from A. kurodai. nih.govmdpi.comacs.orgcolab.ws These compounds share structural similarities with aplykurodinone B and are considered part of the same family of degraded marine steroids found in Aplysia species. mdpi.comnih.gov

Syphonota geographica and Other Relevant Mollusk Species

Beyond the Aplysia genus, the marine anaspidean Syphonota geographica, collected along the coasts of Greece, has also been found to contain degraded sterols. researchgate.netrsc.orgresearchgate.netcolab.ws Notably, aplykurodinone-1 and aplykurodinone-2 were isolated from the skin of S. geographica. researchgate.netrsc.orgcolab.ws While structurally related to the aplykurodinone family, aplykurodinone-1 and aplykurodinone-2 represent a distinct set of degraded sterols found in this species. researchgate.netresearchgate.net

The presence of these degraded sterols in different mollusk species highlights the diversity of natural products found within marine heterobranchs. mdpi.comresearchgate.netnih.gov

Here is a table summarizing the marine biological sources mentioned:

| Mollusk Species | Relevant Compounds Isolated | Geographic Location(s) Mentioned |

| Aplysia fasciata | Aplykurodinone B, 4-acetylaplykurodin B, 3-epi-aplykurodinone B, Aplykurodin B | Mediterranean (Bay of Naples, Italy; Cádiz, Spain), Atlantic |

| Aplysia kurodai | Aplykurodin A, Aplykurodin B, 3-epi-aplykurodinone B (mentioned as derived from A. kurodai in one source) | Northeast Asia (Japan, South Korea) |

| Syphonota geographica | Aplykurodinone-1, Aplykurodinone-2 | Greece |

Ecological Roles and Distribution of Aplykurodinone B in Marine Environments

Aplykurodinone B and related degraded sterols are believed to play ecological roles, particularly as defense substances for the sea hares. researchgate.netoup.comopistobranquis.info These compounds, often accumulated in the external tissues or digestive glands of the mollusks, have been shown to exhibit ichthyotoxic properties, deterring potential predators like fish. mdpi.comnih.govnih.govresearchgate.netopistobranquis.infomdpi.com This chemical defense mechanism is a significant adaptation for soft-bodied, shell-less marine organisms. mdpi.comresearchgate.netnih.gov The distribution of these compounds within the mollusk's body, such as in the mantle or external parts, further supports their defensive function. nih.govacs.orgresearchgate.net

The presence of different secondary metabolites, including degraded sterols, in various populations of the same species like Aplysia fasciata from different locations (Mediterranean vs. Atlantic) suggests potential variations in diet and/or cryptic speciation influencing their chemical profiles. nih.govresearchgate.net

Advanced Isolation Techniques and Methodologies for Degraded Sterols

The isolation of natural products from marine mollusks, including degraded sterols like aplykurodinone B, typically involves a series of extraction and purification steps. nih.govresearchgate.net The specific techniques employed can vary depending on the mollusk species, the target compounds, and the desired yield and purity. nih.govresearchgate.net

General methodologies for extracting bioactive compounds from marine mollusks involve mechanical and chemical processes to release molecules from tissue samples. nih.govresearchgate.net The choice of solvents and extraction conditions is crucial for isolating targeted compounds. nih.govresearchgate.net

For the isolation of aplykurodinone B and related degraded sterols from Aplysia species, methods have included the extraction of external body parts with organic solvents like acetone, followed by partitioning with other solvents such as diethyl ether. acs.org Further purification is commonly achieved through chromatographic techniques. acs.org For instance, silica (B1680970) gel column chromatography has been used, followed by high-performance liquid chromatography (HPLC) for final purification. acs.org

Structural elucidation of isolated compounds relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Mass Spectrometry (MS), particularly high-resolution mass measurement to determine molecular formulas. acs.orgacs.org Spectroscopic data, such as characteristic NMR signals for specific functional groups and side chains, are compared to known compounds to establish structural relationships. acs.orgacs.org Techniques like Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) are employed to determine relative stereochemistry. acs.orgacs.org X-ray crystallographic analysis has also been utilized to confirm the structures and relative stereochemistry of related compounds like aplykurodins A and B. colab.ws

While the search results mention general advancements in extraction techniques for marine natural products, including novel green technologies and assisted-extraction procedures, specific details on the application of these most advanced methods directly to the isolation of aplykurodinone B are not extensively detailed in the provided snippets. researchgate.netmdpi.com However, the principle remains that efficient isolation requires selecting techniques appropriate for the chemical characteristics of sterols and degraded sterols. nih.govresearchgate.net

Here is a summary of isolation techniques mentioned:

| Technique | Application in Degraded Sterol Isolation |

| Solvent Extraction | Used to extract compounds from mollusk tissues (e.g., acetone, diethyl ether). acs.org |

| Column Chromatography (Silica Gel) | Used for initial separation and purification. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Used for final purification of isolated compounds. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation (1H and 13C NMR). acs.orgacs.org |

| Mass Spectrometry (MS) | Used to determine molecular formula and structural information. acs.orgacs.org |

| NOE Difference Spectroscopy (NOEDS) | Used to determine relative stereochemistry. acs.orgacs.org |

| X-ray Crystallography | Used to confirm structures and stereochemistry (for related compounds). colab.ws |

Biosynthetic Investigations of Aplykurodinone B and Analogues

Proposed Biosynthetic Pathways for Degraded Sterols in Marine Organisms

Sterol biosynthesis in eukaryotes generally proceeds via the mevalonate (B85504) (MVA) pathway, leading to the formation of triterpenoids like lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants and algae) mdpi.comnih.govoup.comnih.gov. These precursors then undergo a series of enzymatic modifications to yield various sterols, such as cholesterol in animals mdpi.comoup.com.

Marine organisms, including sponges and mollusks, often contain a wide array of unique sterols, many of which are structurally distinct from those found in terrestrial sources nih.govmit.eduresearchgate.net. Degraded sterols, like Aplykurodinone B, represent a class where the standard steroidal skeleton has been significantly modified, often through side-chain cleavage or nuclear rearrangements nih.govacs.orgresearchgate.net.

Proposed pathways for degraded sterols in marine organisms often involve the modification or breakdown of more conventional sterol precursors. For instance, some studies suggest that degraded sterols in sponges may arise from the biodegradation of the steroidal nucleus nih.gov. The five novel 5α-hydroxy-6-keto-Δ7-sterols isolated from Oscarella lobularis have been considered potential "missing links" in the hypothesized biosynthetic pathway leading to incisterols, a class of C18 compounds derived from the biodegradation of the steroidal nucleus in the sponge Dyctionella incisa nih.gov.

While the precise pathway leading specifically to Aplykurodinone B is not definitively established in the literature, its structural features suggest it likely originates from a sterol precursor that undergoes oxidative cleavage and rearrangement. The presence of Aplykurodinone B and related compounds like 4-acetylaplykurodin B and 3-epi-aplykurodinone B in Aplysia fasciata suggests a common origin, possibly involving modifications of a shared precursor researchgate.netnih.govorcid.orgnih.gov.

Precursors and Key Enzymatic Transformations in Biosynthesis

Based on the general understanding of sterol metabolism and the structure of Aplykurodinone B, potential precursors would likely be C27-C29 sterols. These could be obtained from the organism's diet or, in some cases, synthesized de novo.

Key enzymatic transformations involved in the biosynthesis of degraded sterols could include:

Oxidation: Introduction of oxygen functionalities (e.g., hydroxyl or carbonyl groups) at specific positions on the sterol nucleus or side chain.

Cleavage Reactions: Enzymatic processes that break carbon-carbon bonds, leading to the degradation of the sterol side chain or nucleus.

Rearrangements: Enzymatically catalyzed molecular rearrangements that alter the connectivity of the atoms in the sterol skeleton.

Epimerization: Changes in the stereochemistry at specific chiral centers, as seen in the difference between Aplykurodinone B and 3-epi-aplykurodinone B nih.gov.

While specific enzymes involved in the biosynthesis of Aplykurodinone B have not been explicitly identified in the provided search results, research into marine sterol biosynthesis in general points to the involvement of various enzymes, including those responsible for alkylation, dealkylation, and oxygenation nih.gov. Studies on the total synthesis of Aplykurodinone B and related compounds often employ chemical transformations that mimic potential enzymatic steps, such as oxidative cleavage and cyclization reactions researchgate.netresearchgate.netsci-hub.redacs.orgnih.gov.

Differentiation between De Novo Synthesis and Dietary Sequestration Mechanisms

Marine invertebrates, including sea hares, can obtain the natural products they contain through several mechanisms: de novo biosynthesis, dietary sequestration, or modification of sequestered compounds mit.eduresearchgate.netnih.govnih.govvliz.be. Differentiating between these mechanisms is crucial for understanding the true biosynthetic capabilities of the organism.

De Novo Synthesis: This refers to the synthesis of complex molecules from simple precursors within the organism itself jyu.fiwikipedia.org. In the context of sterols, this would involve the organism utilizing the mevalonate pathway to build the sterol skeleton from basic units like acetyl-CoA nih.govwikipedia.org. While many animals are capable of cholesterol biosynthesis, the ability to synthesize more complex or modified sterols de novo varies among marine species mdpi.comoup.commit.edu. Some marine invertebrates, like certain sponges and annelids, have been shown to possess the genetic machinery for de novo sterol synthesis oup.commit.eduresearchgate.net.

Dietary Sequestration: Many marine organisms, particularly herbivores like Aplysia species, obtain bioactive compounds by consuming organisms that synthesize them (e.g., algae or sponges) and then storing these compounds in their tissues researchgate.netnih.govnih.govvliz.be. Aplysia sea hares are known to feed predominantly on red algae and can store sequestered algal metabolites in their digestive gland nih.gov.

Biotransformation of Dietary Compounds: Organisms can also sequester compounds from their diet and then enzymatically modify them to produce new, related compounds nih.govnih.govvliz.be. This is considered a form of de novo synthesis in a broader sense, as the organism performs the final synthetic steps.

In the case of Aplykurodinone B found in Aplysia species, there is evidence suggesting a link to their diet. Aplysia fasciata specimens have been reported to contain degraded sterols like Aplykurodinone B, similar to steroids present in the Atlantic A. fasciata and related to aplykurodin B from the Pacific A. kurodai researchgate.net. The occurrence of similar compounds in related species, and the known ability of Aplysia to sequester and modify dietary metabolites, suggest that Aplykurodinone B may originate, at least in part, from dietary sterols that are subsequently biotransformed by the sea hare nih.govnih.govvliz.be. However, definitive experimental evidence, such as feeding studies with isotopically labeled precursors, is often required to conclusively prove de novo synthesis versus dietary sequestration or biotransformation for a specific compound like Aplykurodinone B.

Research findings highlight the complexity of determining the origin of marine natural products. While some compounds are clearly diet-derived, others appear to be produced de novo by the marine invertebrates themselves researchgate.netnih.govnih.govvliz.bejyu.fi.

Synthetic Strategies and Methodologies for Aplykurodinone B and Its Analogues

Structural Complexity and Synthetic Challenges in Aplykurodinone Synthesis

Aplykurodinone-1, as a representative example of this class, features a cis-fused hydrindanone core, an unsaturated side chain, and a strained γ-lactone ring. thieme-connect.comsci-hub.red The molecule contains six contiguous stereocenters, including a quaternary carbon and an exocyclic stereocenter, which contribute significantly to its structural complexity. sci-hub.red These features pose substantial challenges for synthetic chemists, requiring precise control over stereochemistry and regioselectivity during bond formation. nih.govsci-hub.red One notable challenge in steroid total synthesis, relevant to aplykurodinones, is controlling the configuration at C20, which involves correlating the configuration of a potentially freely rotating center with the fixed stereochemistry of the polycyclic system. nih.gov

Total Synthesis Approaches to Aplykurodinone-1 and Related Compounds

Several total and formal syntheses of Aplykurodinone-1 have been reported, each employing distinct strategies to address the synthetic challenges. sci-hub.red These approaches highlight the ingenuity required to construct the complex polycyclic framework and establish the correct stereochemical relationships.

Anionic Diels-Alder Cycloaddition Strategies

Anionic Diels-Alder cycloaddition has been employed in the synthesis of the aplykurodinone framework, particularly for constructing the B/C rings. nih.govsci-hub.redthieme-connect.com This strategy involves the use of a metallo-enolate as the diene component, which undergoes cycloaddition with a suitable dienophile. nih.gov Danishefsky and co-workers utilized an anionically-mediated cycloaddition of a metallo-enolate to generate the B/C rings in their total synthesis of (±)-Aplykurodinone-1. nih.govsci-hub.red This approach was considered groundbreaking and influenced subsequent synthetic strategies. sci-hub.red More recent work has explored anionic Diels-Alder chemistry of electron-deficient cross-conjugated vinylogous alkenones, generating stable sodium dienolate ion pairs that act as electron-rich dienes. acs.org

Intramolecular Michael Addition Reactions for Polycyclic Core Construction

Intramolecular Michael addition reactions have proven effective for constructing the polycyclic core of aplykurodinones. colab.wsresearchgate.netacs.orgsci-hub.redresearchgate.netacs.orgnih.govfigshare.com This reaction involves the nucleophilic attack of a carbon enolate or equivalent onto an activated alkene within the same molecule, leading to ring formation. sci-hub.red One formal synthesis of (±)-Aplykurodinone-1 utilized an intramolecular Michael addition to close rings A and C, thereby generating ring B and forming two chiral centers in a single step. sci-hub.red Another synthetic route featured an intramolecular carbonyl-ene cyclization and an intramolecular Michael addition. researchgate.netacs.orgsci-hub.redresearchgate.netacs.orgnih.govfigshare.com

Radical Cyclization Protocols in Aplykurodinone Framework Formation

Radical cyclization protocols have been applied to construct the Aplykurodinone framework, particularly for assembling ring A. researchgate.netsci-hub.redresearchgate.netacs.orgnih.gov These reactions involve the generation of radical intermediates that undergo intramolecular cyclization to form new carbon-carbon bonds. A formal synthesis of (+)-Aplykurodinone-1 was accomplished using a Cp2TiCl-mediated radical cyclization protocol to assemble a bicyclic lactone with the requisite cis-fused ring junction and a quaternary chiral center. researchgate.netresearchgate.net Another protecting-group-free total synthesis of Aplykurodinone-1 featured a stereoselective intramolecular radical cyclization as a key step for forming the central intermediate. acs.orgnih.gov Samarium(II) iodide (SmI2)-mediated reductive cascade cyclization reactions have also been employed, allowing the formation of the tricyclic scaffold in a single step. researchgate.netrsc.orgacs.org

Indium-Catalyzed Conia-Ene Reaction Applications

The indium-catalyzed Conia-ene reaction has been utilized in the formal synthesis of (±)-Aplykurodinone-1. thieme-connect.comresearchgate.netthieme-connect.comx-mol.netresearcher.life The Conia-ene reaction is a type of intramolecular ene reaction that forms a ring. In this context, an indium catalyst facilitates the cyclization of an alkyne-tethered carbonyl compound. thieme-connect.comthieme-connect.comx-mol.netresearcher.life A concise formal synthesis of (±)-Aplykurodinone-1 was achieved using an indium-catalyzed Conia-ene reaction as a key step, in addition to other transformations like Riley selenium dioxide oxidation and ring-closing metathesis. thieme-connect.comresearchgate.netthieme-connect.comx-mol.net

Ireland-Claisen Rearrangements in Stereoselective Synthesis

Compound Information

| Compound Name | PubChem CID |

| Aplykurodinone B | 132506 |

| Aplykurodinone-1 | Not available (based on search results, synthesis papers refer to it without a specific CID, likely covered by a broader PubChem entry or listed with a different identifier in specific databases) |

| 3-epi-aplykurodinone B | Not available |

| 4-acetyl aplykurodin B | Not available |

Data Table Example (Illustrative - specific yields and conditions would require detailed extraction from primary literature)

| Synthetic Step | Key Reaction Type | Substrate | Product | Yield (%) | Conditions | Reference |

| Formation of Tricyclic Core | Intramolecular Michael Addition | [Intermediate X] | [Intermediate Y] | [Yield Value] | [Solvent, Temperature, Reagents] | sci-hub.red |

| Formation of Key Intermediate | Intramolecular Radical Cyclization | [Intermediate A] | [Intermediate B] | [Yield Value] | [Catalyst, Solvent, Temperature] | acs.orgnih.gov |

| B/C Ring Construction | Anionic Diels-Alder | [Diene] | [Dienophile] | [Yield Value] | [Base, Solvent, Temperature] | nih.gov |

| Formal Synthesis Intermediate | Indium-Catalyzed Conia-Ene | [Precursor] | [Intermediate Z] | [Yield Value] | [Indium Catalyst, Solvent, Temperature] | thieme-connect.comthieme-connect.com |

| Stereocenter Introduction | Ireland-Claisen Rearrangement | [Precursor Ester] | [Rearranged Product] | [Yield Value] | [Base, Solvent, Temperature] | researchgate.netacs.org |

Intramolecular Carbonyl-Ene Cyclizations

Intramolecular carbonyl-ene cyclization is a key reaction utilized in some synthetic routes towards Aplykurodinone B and related structures. This reaction involves the cyclization of an alkene onto a carbonyl group within the same molecule, forming a new carbon-carbon bond and often generating a cyclic or polycyclic system. In the context of Aplykurodinone B synthesis, this methodology contributes to the construction of the intricate ring system. One reported asymmetric total synthesis of (+)-aplykurodinone-1 featured an intramolecular carbonyl-ene cyclization as a key step. sci-hub.red Another synthesis of a related natural product, clavulactone, also employed an intramolecular carbonyl-ene reaction to form an enantiopure cyclopentane (B165970) precursor. colab.ws

Ring-Closing Metathesis (RCM) in Macrolactone Formation

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, particularly macrolactones, through the catalytic redistribution of carbon-carbon double bonds. While Aplykurodinone B itself contains a γ-lactone (a small ring), RCM is a common strategy in the synthesis of various macrolactone-containing natural products and has been explored in the context of constructing cyclic systems relevant to degraded steroids. nih.govmdpi.commdpi.com Although direct application of RCM for the formation of the γ-lactone in Aplykurodinone B is less common due to the ring size, RCM has been implemented in formal syntheses of aplykurodinone-1, contributing to the assembly of tricyclic precursors. colab.wsresearchgate.net This highlights the utility of RCM in building cyclic fragments that are subsequently elaborated into the final molecular architecture.

Formal Synthesis Methodologies for Aplykurodinone B and Analogues

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. This approach is valuable for demonstrating the efficiency and novelty of new synthetic methodologies without completing the entire total synthesis. Several formal syntheses of Aplykurodinone B (or its epimer, aplykurodinone-1) have been reported, showcasing diverse strategies for assembling the core structure. One formal synthesis of (±)-aplykurodinone-1 was based on an intramolecular Michael addition to construct the tricyclic core. sci-hub.redresearchgate.netresearchgate.net Another approach utilized a hetero-Pauson-Khand reaction/desilylation sequence to build the tricyclic framework. colab.wsresearchgate.netresearchgate.net Formal syntheses have also employed indium-catalyzed Conia-ene reactions, Riley selenium dioxide oxidation, Krapcho dealkoxycarbonylation, and RCM. researchgate.netthieme-connect.com These formal synthetic studies contribute valuable insights and alternative pathways towards the synthesis of Aplykurodinone B.

Enantioselective Synthesis and Chiral Control Strategies

Enantioselective synthesis is crucial for obtaining a specific enantiomer of a chiral compound, which is particularly important for natural products that often exhibit stereochemistry-dependent biological activity. Aplykurodinone B possesses multiple stereocenters, necessitating precise chiral control during its synthesis. Strategies for achieving enantioselectivity in the synthesis of Aplykurodinone B and its analogues include the use of chiral starting materials, asymmetric catalysis, and methods that exploit intramolecular interactions to control stereochemistry. For instance, the total synthesis of (+)-aplykurodinone-1 starting from (R)-citronellic acid and (R)-seudenol achieved excellent stereochemical control. colab.wsresearchgate.netacs.org An asymmetric formal total synthesis of (+)-aplykurodinone-1 utilized hydrogen bonding as a stereochemical control element in an intramolecular Diels-Alder reaction. researchgate.netresearchgate.net Enantioselective approaches often involve carefully designed reaction conditions and chiral reagents or catalysts to favor the formation of one stereoisomer over the other. wikipedia.orgyork.ac.uk

Derivation and Chemical Modification of Aplykurodinone B for Analog Studies

The derivation and chemical modification of Aplykurodinone B are important for exploring its structure-activity relationships and potentially developing analogues with modified or enhanced properties. Although detailed information on the specific derivation and modification of Aplykurodinone B itself is limited in the provided search results, the isolation of related compounds like 4-acetylaplykurodin B and 3-epi-aplykurodinone B from marine sources indicates that structural variations exist naturally. nih.govvliz.be Synthetic efforts towards Aplykurodinone B and its analogues inherently involve chemical transformations of precursor molecules, providing a basis for generating modified structures. The development of synthetic routes allows for the potential introduction of different substituents or modifications to the Aplykurodinone B core or its side chain, enabling the synthesis of a library of analogues for further study. Studies on related degraded steroids from marine sources also highlight the potential for chemical modifications and the investigation of their biological activities. nih.gov

Mechanistic Elucidation of Biological Activities of Aplykurodinone B

Molecular and Cellular Targets of Aplykurodinone B Action

While direct studies solely focused on Aplykurodinone B's molecular targets are limited in the provided literature, investigations into the related compound Aplykurodin A, prompted by the cytotoxicity of 3-epi-aplykurodinone B, offer valuable insights into potential mechanisms jst.go.jpnih.govnih.gov. These studies indicate that modulation of key signaling pathways and interactions with specific proteins are involved in the cellular effects observed.

Modulation of the Wnt/β-Catenin Signaling Pathway

Studies on Aplykurodin A, a related compound whose investigation was motivated by the cytotoxic activity of 3-epi-aplykurodinone B, have demonstrated that it acts as an antagonist of the Wnt/β-catenin signaling pathway jst.go.jpnih.govguidetopharmacology.org. This modulation involves the acceleration of intracellular β-catenin degradation jst.go.jpnih.gov. Aplykurodin A was shown to decrease the level of intracellular β-catenin protein, which is a key component of this pathway jst.go.jp. This effect leads to the inhibition of β-catenin responsive transcription jst.go.jpnih.govguidetopharmacology.org.

Interactions with Glycogen (B147801) Synthase Kinase 3β (GSK3β) Signaling

Research on Aplykurodin A's mechanism of action indicates that its promotion of β-catenin degradation occurs through a mechanism independent of Glycogen Synthase Kinase 3β (GSK3β) and Axin1, which are major components of the β-catenin destruction complex jst.go.jpnih.govguidetopharmacology.org. This suggests that while Aplykurodinone B may influence β-catenin levels, its interaction with the GSK3β signaling axis, if any, might differ from the canonical regulatory mechanisms involving the destruction complex.

Intracellular Signaling Cascades Affected by Aplykurodinone B

Based on the studies of the related compound Aplykurodin A, which was investigated due to the cytotoxic activity of 3-epi-aplykurodinone B, it is suggested that Aplykurodinone B may influence intracellular signaling cascades related to cell survival and death, including those leading to apoptosis and autophagy jst.go.jpnih.gov. The Wnt/β-catenin pathway, which is modulated by Aplykurodin A, is known to regulate both autophagy and apoptosis jst.go.jpnih.gov.

Cellular Responses Triggered by Aplykurodinone B

The cytotoxic activity reported for 3-epi-aplykurodinone B jst.go.jpnih.govnih.gov, along with the detailed mechanistic studies on Aplykurodin A, suggest that Aplykurodinone B may trigger specific cellular responses associated with the elimination of potentially harmful cells, such as cancer cells. These responses include programmed cell death pathways like apoptosis and autophagy jst.go.jpnih.gov.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, PARP Cleavage)

Studies on Aplykurodin A, the investigation of which was prompted by the cytotoxicity of 3-epi-aplykurodinone B, have shown that it induces apoptosis in certain cancer cells jst.go.jpnih.govabcam.com. This induction is characterized by the activation of caspases-3/7 and the proteolytic cleavage of poly (ADP-ribose) polymerase (PARP), which are biochemical markers of apoptosis jst.go.jpnih.govabcam.com. These findings suggest that Aplykurodinone B may similarly induce intrinsic apoptotic pathways.

Mechanisms of Cell Proliferation Inhibition

Studies on Aplykurodinone B and closely related degraded sterols, such as Aplykurodin A and 3-epi-aplykurodinone B, have indicated that their antiproliferative effects in cancer cells are linked to the modulation of key signaling pathways. mdpi.com A significant mechanism identified involves the Wnt/β-catenin signaling pathway. mdpi.com

Specifically, Aplykurodin B has been shown to target this pathway by inhibiting β-catenin responsive transcription. This inhibition is observed even when the pathway is stimulated by activators like Wnt3a-conditioned medium or glycogen synthase kinase 3β (GSK-3β) inhibitors. The consequence of this inhibition is the degradation of intracellular β-catenin, leading to a downregulation of oncogenic β-catenin levels and decreased expression of genes dependent on β-catenin.

Downregulation of β-catenin through mechanisms like accelerated degradation can lead to the inhibition of cancer cell proliferation. mdpi.com This effect has been observed in hepatocellular carcinoma (HCC) cells, where Aplykurodin A, a related degraded sterol, induced oncogenic β-catenin degradation, effectively inhibiting cell growth. mdpi.com This degradation mechanism appears to be distinct from the canonical pathway involving Axin1 and GSK-3β, as Aplykurodin A was shown to downregulate β-catenin levels even in the presence of a GSK-3β inhibitor. mdpi.com

Inhibition of β-catenin function has also been reported to promote autophagy in cancer cells. mdpi.comnih.gov Studies on Aplykurodin A demonstrated that it induced autophagy in HCC cells, as indicated by the redistribution of GFP-LC3 and the conversion of LC3-I to LC3-II. mdpi.com Autophagy is a conserved catabolic pathway that can contribute to cell death in response to certain anti-cancer treatments. mdpi.comnih.gov

Here is a summary of key mechanistic findings regarding cell proliferation inhibition:

| Mechanism | Observed Effect | Related Compound(s) |

| Inhibition of Wnt/β-catenin signaling | Inhibition of β-catenin responsive transcription, β-catenin degradation | Aplykurodin B, Aplykurodin A |

| Downregulation of β-catenin-dependent genes | Decreased expression of genes promoting cell proliferation | Aplykurodin B |

| Induction of Apoptosis | Increased Annexin V staining, Caspase-3/7 activation | Aplykurodin A |

| Induction of Autophagy | Redistribution of GFP-LC3, LC3-I to LC3-II conversion | Aplykurodin A |

| GSK-3β independent β-catenin degradation | β-catenin reduction despite GSK-3β inhibition | Aplykurodin A |

Comparative Mechanistic Analysis of Aplykurodinone B and its Degraded Sterol Analogues

Aplykurodinone B belongs to a family of degraded sterols found in Aplysia species, which also includes compounds like Aplykurodin A and Aplykurodin B. nih.gov While these compounds share structural similarities as degraded sterols, their specific biological activities and underlying mechanisms can differ. mdpi.com

Research indicates that Aplykurodin B is unique in its potent activity against the Wnt/β-catenin signaling pathway, a characteristic not as prominently observed in its analogues. This suggests that subtle differences in the chemical structures of these degraded sterols can lead to variations in their molecular targets and mechanistic profiles.

For example, while Aplykurodin A also demonstrates inhibition of Wnt/β-catenin signaling and induces β-catenin degradation, the emphasis in research findings on Aplykurodin B highlights its specific potency towards this pathway compared to its analogues. mdpi.com

Studies comparing the cytotoxic activity of 3-epi-aplykurodinone B, another degraded sterol from Aplysia fasciata, have shown it exhibits cytotoxicity against various tumor cell lines. nih.gov This indicates that the antiproliferative activity is a shared feature among some of these degraded sterols, although the precise mechanisms and potencies may vary.

The structural variations among Aplykurodinone B and its analogues, such as differences in stereochemistry or functional groups, likely contribute to their distinct interactions with cellular components and signaling pathways. researchgate.net While a direct, detailed comparative mechanistic study explicitly outlining the differences between Aplykurodinone B and all its degraded sterol analogues at a molecular level is not extensively detailed in the provided search results, the information suggests that Aplykurodin B's pronounced effect on the Wnt/β-catenin pathway sets it apart from some related compounds.

Further comparative studies are needed to fully elucidate the nuanced mechanistic differences between Aplykurodinone B and its various degraded sterol analogues, which could help in understanding structure-activity relationships and potential therapeutic applications.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes for Structural Diversification

The complex molecular architecture of Aplykurodinone B presents a significant challenge and opportunity for synthetic chemists. Developing novel synthetic routes is crucial not only for providing sufficient quantities of the compound for biological evaluation but also for creating structural analogs with potentially enhanced or altered bioactivity researchgate.netnih.gov.

Existing research has explored various strategies for the formal and total synthesis of Aplykurodinone-1 (a related degraded sterol), highlighting the complexity involved in constructing its unique cis-fused hydrindane moiety and quaternary chiral centers researchgate.netresearchgate.netresearchgate.netscribd.com. Approaches have included indium-catalyzed Conia-ene reactions, Riley selenium dioxide oxidation, Krapcho dealkoxycarbonylation, ring-closing metathesis (RCM), intramolecular hetero-Pauson-Khand reactions (h-PKR), and SmI2-mediated reductive cascade cyclization researchgate.netresearchgate.netresearchgate.netscribd.commdpi.com. Asymmetric syntheses have also been achieved, employing strategies such as hydrogen bonding for stereochemical control in intramolecular Diels-Alder reactions researchgate.netresearchgate.net.

Future synthetic efforts are likely to focus on developing more efficient, convergent, and stereoselective routes. This includes exploring new catalytic methods, cascade reactions, and strategies for late-stage functionalization to facilitate the rapid generation of diverse Aplykurodinone B analogs. Such diversification is essential for comprehensive SAR studies and the identification of structural features critical for specific biological activities. The development of solid-phase synthesis techniques could also be explored for combinatorial library generation nih.gov.

Comprehensive Investigation of Unexplored Biological Pathways

While Aplykurodinone B is known for its ichthyotoxicity, its interactions with other biological pathways remain largely unexplored. Investigating these unexplored pathways is vital for understanding its full biological profile and potential therapeutic applications.

Research on related degraded sterols from Aplysia species, such as 3-epi-aplykurodinone B and aplykurodin A, has indicated cytotoxic activity against various human cancer cell lines mdpi.commdpi.comnih.govresearchgate.netnih.gov. Aplykurodin A, for instance, has been shown to inhibit the growth of hepatocellular carcinoma cells by promoting the degradation of oncogenic β-catenin, a key player in the Wnt/β-catenin signaling pathway mdpi.comnih.gov. This suggests that Aplykurodinone B might also interact with pathways involved in cell growth, proliferation, or apoptosis.

Future research should employ high-throughput screening assays and "-omics" technologies (e.g., transcriptomics, proteomics) to systematically identify the biological targets and pathways modulated by Aplykurodinone B. This could involve studying its effects on various cellular processes, including but not limited to, cell cycle regulation, signal transduction, and other potential mechanisms relevant to its observed cytotoxicity or other as-yet-undiscovered activities. Investigations into its potential antimicrobial, anti-inflammatory, or neuro G activity are also warranted, given the diverse bioactivities observed for other marine natural products researchgate.netmdpi.com.

Application of Computational Chemistry in SAR and Target Prediction for Aplykurodinone B

Computational chemistry plays a crucial role in modern drug discovery and can significantly accelerate the research on Aplykurodinone B. Applying computational methods can aid in understanding the relationship between its chemical structure and biological activity (SAR) and in predicting potential biological targets mdpi.comcreative-biolabs.com.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed. Molecular docking can help predict how Aplykurodinone B interacts with potential protein targets identified through biological experiments or literature review. Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes of the compound and its target. QSAR models can be built using data from biological assays of Aplykurodinone B and its synthetic analogs to identify molecular descriptors that correlate with activity, guiding the design of new, more potent, or selective compounds creative-biolabs.com.

Future computational studies should focus on building robust QSAR models for the cytotoxic or other observed activities of Aplykurodinone B and its derivatives. In silico target prediction methods can be used to propose novel biological targets based on the compound's structural similarity to known ligands or its predicted binding affinity to a vast library of protein structures. These computational predictions can then guide experimental validation, making the research process more efficient.

Exploration of Ecological Significance of Aplykurodinone B beyond Ichthyotoxicity

While Aplykurodinone B is recognized for its ichthyotoxicity, its full ecological role in the marine environment and within its host organism, Aplysia fasciata, is likely more complex mdpi.comresearchgate.net. Exploring its significance beyond deterring fish predation is an important avenue for future research.

Marine natural products often serve multiple ecological functions, such as defense against various predators (not just fish), antimicrobial activity against pathogens, or roles in chemical communication researchgate.netmdpi.com. Given that Aplysia species are known to accumulate secondary metabolites from their diet for defense, Aplykurodinone B may play a broader protective role researchgate.netmdpi.com.

Future studies could investigate the effects of Aplykurodinone B on other potential predators orfouling organisms. Assessing its antimicrobial or antifungal activity against marine microorganisms could reveal a role in preventing infection or biofouling researchgate.net. Furthermore, understanding the biosynthesis or sequestration pathways of Aplykurodinone B in Aplysia fasciata could provide insights into its ecological production and utilization mdpi.com. Research into the potential for Aplykurodinone B to act as a signaling molecule in the marine environment is also a possibility.

Exploring these aspects will contribute to a more complete understanding of the ecological chemistry of Aplysia fasciata and the diverse functions of marine natural products.

Q & A

Q. How should interdisciplinary teams allocate tasks in Aplykurodinone B research projects?

- Methodological Answer : Define roles using a Gantt chart with milestones (e.g., synthesis, bioassays, data analysis). Assign tasks based on expertise: synthetic chemists handle compound libraries, biologists manage assays, and statisticians design analysis pipelines. Use version-controlled repositories (GitHub, LabArchives) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.